methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a synthetic organic compound with a complex structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the pyrazole derivative with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydro-2-furanylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structural features, such as the presence of both methoxy and amino groups, which contribute to its distinct chemical and biological properties
Biological Activity
Methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound is characterized by a unique structure that includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, which is known for its diverse biological properties.
- Ester Functional Group : The methyl acetate moiety contributes to its solubility and bioavailability.
- Amine Substituent : The (2-methoxyethyl)amino group may influence the compound's interaction with biological targets.
Biological Activities
Preliminary studies suggest that this compound exhibits several significant biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, the compound's structure may enhance its affinity for certain cancer-related targets, potentially leading to cytotoxic effects in tumor cells .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The presence of methoxy groups in the aromatic rings can enhance this activity by improving binding affinity .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cysteine proteases, which are implicated in cancer progression and inflammation .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives indicates that modifications to the pyrazole ring and substituent groups can significantly affect biological activity. For example:
Compound Name | Structure | Biological Activity |
---|---|---|
Pyrazole Derivative A | Structure A | Strong anticancer activity |
Pyrazole Derivative B | Structure B | Exhibits anti-inflammatory properties |
Methyl Pyrazole Acetate | Structure C | Shares ester functionality but less potent |
This table illustrates how structural variations influence the pharmacological profile of related compounds.
Study 1: Anticancer Efficacy
In a study involving various pyrazole derivatives, this compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another study assessed the anti-inflammatory effects of several pyrazole derivatives using a carrageenan-induced paw edema model in rats. The findings indicated that compounds with similar structural features to this compound exhibited significant reduction in edema compared to controls .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that pyrazole derivatives generally exhibit good oral bioavailability. However, some have shown hepatotoxicity and inhibition of hERG channels, which could lead to cardiac complications .
Properties
Molecular Formula |
C18H23N3O5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H23N3O5/c1-12(19-9-10-24-2)17-15(11-16(22)26-4)20-21(18(17)23)13-5-7-14(25-3)8-6-13/h5-8,20H,9-11H2,1-4H3 |
InChI Key |
YYCJUZLYFJSGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC |
Origin of Product |
United States |
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